N-cyclopropyl-2-isothiocyanatoacetamide
Overview
Description
N-cyclopropyl-2-isothiocyanatoacetamide is a chemical compound used as an intermediate in pharmaceutical research and development . It has a molecular formula of C6H8N2OS and a molecular weight of 156.21 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to an isothiocyanatoacetamide group. The molecular formula is C6H8N2OS.Scientific Research Applications
Synthesis and Antimicrobial Activity
One study focuses on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, aimed at antimicrobial applications. Through various chemical reactions, including those with phenyl isothiocyanate, a range of derivatives were synthesized and showed promising antibacterial and antifungal activities (Darwish et al., 2014).
Drug Development and Cyclopropane's Role
The versatility of the cyclopropane ring in drug development is highlighted, emphasizing its role in enhancing drug potency, reducing off-target effects, and addressing challenges in drug discovery. This review discusses the increasing use of cyclopropyl rings in transitioning drug candidates from preclinical to clinical stages (Talele, 2016).
Bioorthogonal Chemical Reporters
The development of chemical reporters for labeling biomolecules in living systems has introduced cyclopropene as a new, stable, and selective chemical reporter. Substituted cyclopropene scaffolds, synthesized and tested, demonstrated stability and utility in vitro and in live cells, underscoring the small size and selective reactivity of cyclopropenes in biological tagging (Patterson et al., 2012).
Conformational Restriction for Drug Efficacy
Research on conformationally restricted analogues of histamine shows the significance of the cyclopropane structure in binding affinity and specificity to the histamine H3 receptor. These studies illustrate the cyclopropane-based design strategy's effectiveness in developing selective agonists and understanding bioactive conformations (Kazuta et al., 2003).
Properties
IUPAC Name |
N-cyclopropyl-2-isothiocyanatoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-6(3-7-4-10)8-5-1-2-5/h5H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNSJVHXSSGKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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